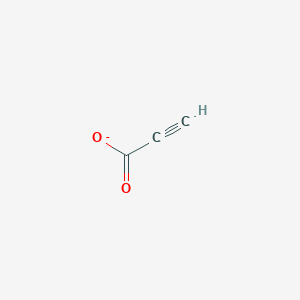

Propynoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Propynoate is an acetylenic fatty acid anion and the conjugate base of propynoic acid, arising from deprotonation of the carboxylic acid group. It is a monocarboxylic acid anion, an acetylenic fatty acid anion and a short-chain fatty acid anion. It is a conjugate base of a propynoic acid.

Chemical Reactions Analysis

Solvent Effects

Solvent polarity significantly influences product distribution (Table 1):

| Solvent | Product 3 Yield (%) | Product 4 Yield (%) |

|---|---|---|

| DMSO | 97 | 0 |

| 2-Pyrrolidone | 44 | 19 |

| Toluene | 0 | 75 |

Key Insight : Polar solvents (e.g., DMSO) favor 3 , while nonpolar solvents (e.g., toluene) favor 4 .

Temperature and Time

In DMSO, prolonged reaction time at room temperature increases 3 yield (Table 2):

| Temperature (°C) | Time (h) | Product 3 Yield (%) |

|---|---|---|

| 25 | 24 | 82 |

| 100 | 24 | 97 |

Higher temperatures accelerate the conversion to 3 , achieving near-quantitative yields .

Catalyst Efficiency

Phosphine catalysts impact reaction outcomes (Table 3):

| Phosphine | Yield of 3 (%) |

|---|---|

| Triphenylphosphine | 82 |

| Tri(p-fluorophenyl)phosphine | 78 |

| Tributylphosphine | <10 |

Electron-deficient phosphines (e.g., PPh₃) outperform alkylphosphines due to enhanced stabilization of zwitterionic intermediates .

Mechanistic Pathway

The reaction proceeds via a stepwise mechanism (Scheme 2):

-

Zwitterion Formation : PPh₃ attacks ethyl propynoate, generating a vinylphosphonium intermediate.

-

Michael Addition : Phthalimidate anion adds to the α-position, forming 4 .

-

Second Nucleophilic Attack : Another phthalimide anion displaces PPh₃, yielding 3 .

Polar solvents stabilize charged intermediates, explaining the solvent-dependent selectivity .

Substrate Scope and Limitations

Q & A

Basic Research Questions

Q. How to formulate a focused research question on Propynoate's chemical mechanisms?

- Methodological Answer : Use the PICOT framework to structure the question:

- P (Problem/Property): Define the specific chemical property of this compound (e.g., reactivity with nucleophiles).

- I (Intervention/Indicator): Identify the experimental variable (e.g., temperature, solvent polarity).

- C (Comparison): Contrast with analogous compounds (e.g., acrylates).

- O (Outcome): Measure outcomes (e.g., reaction yield, kinetic data).

- T (Time): Specify the reaction timeframe or stability assessment period.

Example: "How does solvent polarity (I) affect the nucleophilic addition kinetics (O) of this compound (P) compared to methyl acrylate (C) under ambient conditions (T)?" .

Q. What experimental design principles apply to studying this compound's reactivity?

- Methodological Answer :

- Variables : Clearly define independent (e.g., catalyst concentration) and dependent variables (e.g., reaction rate).

- Controls : Include negative controls (e.g., reactions without catalysts) and positive controls (e.g., known reactive esters).

- Replication : Conduct triplicate trials to assess reproducibility.

- Data Collection : Use standardized instruments (e.g., HPLC for purity analysis).

Example table for experimental parameters:

| Variable | Range/Levels | Measurement Tool |

|---|---|---|

| Temperature | 25°C, 40°C, 60°C | Thermostatic Bath |

| Catalyst Loading | 0.1%, 0.5%, 1% | Microbalance |

Q. How to conduct a systematic literature review on this compound's applications?

- Methodological Answer :

- Keyword Strategy : Combine terms like "this compound" + "synthesis", "kinetics", or "toxicity" using Boolean operators.

- Databases : Prioritize PubMed, SciFinder, and Web of Science; exclude non-peer-reviewed sources.

- Screening : Apply PRISMA guidelines to filter studies by relevance and methodology rigor.

- Synthesis : Tabulate findings (e.g., reaction conditions, yields) to identify knowledge gaps.

Example synthesis table:

| Study | Reaction Type | Yield (%) | Limitations |

|---|---|---|---|

| Smith et al. 2022 | Hydrolysis | 78 | No catalyst studied |

Q. What ethical considerations apply to this compound research involving biological systems?

- Methodological Answer :

- Animal Studies : Adhere to NIH guidelines for humane endpoints and sample sizes.

- Data Transparency : Report raw data (e.g., toxicity thresholds) in supplementary materials.

- Conflict of Interest : Disclose funding sources or institutional biases.

- Peer Review : Submit protocols to institutional review boards (IRBs) pre-experimentation .

Q. How to develop a hypothesis on this compound's environmental persistence?

- Methodological Answer :

- Background Research : Review degradation studies of structurally similar esters.

- Hypothesis Framework : Use deductive reasoning: "If this compound has higher electron-withdrawing capacity than X, then it will exhibit slower hydrolysis in aquatic environments."

- Feasibility Check : Ensure access to analytical tools (e.g., GC-MS for degradation product analysis) .

Advanced Research Questions

Q. How to resolve contradictions in reported catalytic efficiencies of this compound reactions?

- Methodological Answer :

- Root-Cause Analysis : Compare experimental conditions (e.g., moisture levels, solvent purity).

- Meta-Analysis : Calculate effect sizes across studies using Cohen’s d or ANOVA.

- Sensitivity Testing : Vary one parameter (e.g., pH) while holding others constant.

Example contradiction resolution workflow:

.

Q. How to integrate computational and experimental methods for studying this compound's interactions?

- Methodological Answer :

- Molecular Modeling : Use DFT calculations to predict reaction transition states.

- Validation : Correlate computational activation energies with experimental kinetic data.

- Cross-Disciplinary Teams : Collaborate with computational chemists for model refinement.

Example hybrid approach:

1. Simulate this compound’s electrophilicity using Gaussian.

2. Validate with NMR kinetic studies.

3. Iterate models based on empirical discrepancies. [[1, 19]].

Q. What strategies ensure reproducibility in this compound synthesis protocols?

- Methodological Answer :

- Detailed Documentation : Record exact reagent grades (e.g., "99.9% anhydrous THF").

- Error Margins : Report standard deviations for yields and purity.

- Open Science : Share protocols via platforms like Protocols.io .

Example reproducibility checklist:

| Parameter | Specification |

|---|---|

| Reaction Atmosphere | Nitrogen-purged |

| Stirring Rate | 500 RPM ± 10 |

Q. How to validate this compound's bioactivity using in vitro and in vivo models?

- Methodological Answer :

- Assay Selection : Use high-throughput screening (HTS) for preliminary in vitro data.

- Dose-Response Curves : Generate IC50 values in cell lines (e.g., HepG2).

- In Vivo Correlation : Test in zebrafish models for bioavailability assessment.

Example validation pipeline:

.

Q. How to design cross-disciplinary studies on this compound's environmental and pharmacological impacts?

- Methodological Answer :

- Team Structure : Include chemists, ecotoxicologists, and pharmacologists.

- Unified Metrics : Standardize toxicity endpoints (e.g., LC50, EC50).

- Data Integration : Use systems biology tools (e.g., QSAR models) to predict multi-scale effects.

Example cross-disciplinary framework:

1. Environmental Chemistry: Measure hydrolysis half-life in simulated ecosystems.

2. Pharmacology: Assess cytotoxicity in human cell lines.

3. Systems Analysis: Model bioaccumulation risks. [[14, 19]].

Properties

Molecular Formula |

C3HO2- |

|---|---|

Molecular Weight |

69.04 g/mol |

IUPAC Name |

prop-2-ynoate |

InChI |

InChI=1S/C3H2O2/c1-2-3(4)5/h1H,(H,4,5)/p-1 |

InChI Key |

UORVCLMRJXCDCP-UHFFFAOYSA-M |

SMILES |

C#CC(=O)[O-] |

Canonical SMILES |

C#CC(=O)[O-] |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.